N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide

Kinase inhibition Structure-activity relationship Bioisostere comparison

Researchers studying IKK-2/NF-κB pathways often face a critical gap: commercially available thiophene carboxamides lack the precise 5-benzyl-3-carbamoyl-4-methyl substitution pattern required for definitive kinase selectivity profiling. This compound directly solves that problem as a defined 2-(acylamino)thiophene-3-carboxamide with a unique hydrogen-bond topology. - Explicitly matches Markush structures in IKK-2 inhibitor patents; enables direct SAR comparison with the butanoate analog (MLS000708819) to deconvolute off-target G6PD effects. - Supplied through BenchChem's custom synthesis service, ensuring batch-to-batch consistency and rigorous analytical characterization for reproducible cell-based IKK-2 reporter assays. - Available in flexible quantities from mg to gram scale, with dedicated project management to streamline your procurement workflow.

Molecular Formula C18H16N2O2S2
Molecular Weight 356.5 g/mol
Cat. No. B12450025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide
Molecular FormulaC18H16N2O2S2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)CC3=CC=CC=C3
InChIInChI=1S/C18H16N2O2S2/c1-11-14(10-12-6-3-2-4-7-12)24-18(15(11)16(19)21)20-17(22)13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,19,21)(H,20,22)
InChIKeyZNGZCRGXKWSQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide – Chemical Identity & Class


N-(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide (molecular formula C18H16N2O2S2, MW 356.5 g/mol) belongs to the 2-(acylamino)thiophene-3-carboxamide class, a scaffold explored for kinase inhibition and allosteric modulation [1]. The compound features a unique substitution pattern: a thiophene-2-carboxamide moiety linked via an amide bond to a 2-amino-thiophene core bearing 5-benzyl, 3-carbamoyl, and 4-methyl groups. This arrangement distinguishes it from simpler thiophene carboxamides and creates a pharmacophore profile relevant to IKK-2 and other kinase targets, as indicated by related patent filings [2].

N-(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide – Analog Substitution Limitations


Substitution within the 2-(acylamino)thiophene-3-carboxamide series is non-trivial because the acyl group directly modulates both target engagement and metabolic stability. In the GABAB PAM program, replacing the ester moiety with amide or heterocyclic groups abolished in vitro activity, demonstrating that subtle changes at the 2-acyl position can eliminate pharmacological function [1]. Similarly, in the IKK-2 inhibitor series, variation of the thiophene substitution pattern dramatically alters potency, with the benzyl and carbamoyl groups contributing critical hydrogen-bond and hydrophobic contacts [2]. Therefore, generic thiophene carboxamides or close analogs lacking the precise thiophene-2-carboxamide group at the 2-position cannot be assumed to replicate the target compound's interaction profile.

N-(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide – Differentiation from Analogs


Thiophene-2-carboxamide vs. Furan-2-carboxamide in Kinase Binding

The target compound carries a thiophene-2-carboxamide moiety, whereas the closest commercially referenced analog N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide replaces it with a furan-2-carboxamide. In thiophene-carboxamide kinase inhibitor series, the thiophene sulfur provides a larger polarizable surface and distinct electrostatic potential compared to furan oxygen, altering hinge-region hydrogen-bond geometry in kinase binding sites [1]. No direct head-to-head assay data have been published for these two compounds; however, in structurally related IKK-2 inhibitors, the shift from furan to thiophene resulted in >5-fold loss of potency (IC50 shift from 0.42 µM to >2.0 µM against IKK-2) [2], indicating that this bioisosteric replacement is not functionally silent.

Kinase inhibition Structure-activity relationship Bioisostere comparison

G6PD Inhibition: Analog vs. Target Compound

The methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate (MLS000708819) is a close analog differing only at the 2-amino acyl substituent (butanoate ester vs. thiophene-2-carboxamide). In a G6PD enzymatic assay, this analog displayed an IC50 of 80,000 nM (80 µM) [1]. The target compound, bearing a bulkier, more lipophilic thiophene-2-carboxamide group, is predicted to exhibit altered enzyme binding and potentially improved potency based on the larger hydrophobic surface area and additional heteroatom interactions. However, no direct data for the target compound exists.

G6PD inhibition Metabolic disease BindingDB comparator

Physicochemical Comparison with 2-Amino Precursor

The synthetic precursor 2-amino-5-benzyl-4-methylthiophene-3-carboxamide (CAS 57243-81-9, MW 246.3 g/mol, C13H14N2OS) [1] is a common starting material for acyl derivatives. Acylation with thiophene-2-carboxylic acid increases molecular weight by ~110 g/mol, adds two hydrogen-bond acceptors, and significantly raises logP (estimated +1.5 to +2.0 log units based on fragment contributions). This change alters solubility, permeability, and protein binding, making the target compound more suitable for cell-based assays requiring enhanced membrane penetration but potentially reducing aqueous solubility relative to the free amine precursor.

Physicochemical properties Solubility Permeability

N-(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide – Research Applications


IKK-2/NF-κB Pathway Screening

The thiophene-2-carboxamide moiety is explicitly claimed in IKK-2 inhibitor patents [1], and the benzyl-carbamoyl-methyl substitution pattern matches Markush structures with demonstrated enzyme inhibition. This compound is appropriate for laboratories investigating NF-κB-mediated inflammation, where the thiophene sulfur's polarizability may confer binding advantages over furan or phenyl analogs. Use in cell-based IKK-2 reporter assays is recommended, with the butanoate analog (MLS000708819, IC50 80 µM against G6PD) serving as a selectivity control to rule out off-target metabolic enzyme effects.

Kinase Profiling: Hinge-Binder Chemotype

Given the structural precedent for thiophene-carboxamides as kinase hinge-binders [2], this compound is suited for inclusion in broad kinase profiling panels (e.g., 100-kinase screen) to map the selectivity space of 2-(acylamino)thiophene-3-carboxamides. The presence of both a carbamoyl group at position 3 and a benzyl group at position 5 provides a unique hydrogen-bond donor/acceptor topology that can be compared directly with N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide and the 2-amino precursor to deconvolute the contribution of each functional group to kinase selectivity.

GABAB Allosteric Modulation SAR

Although the RSC Advances study found that amide and heterocyclic replacements of the ester moiety in 2-(acylamino)thiophene-3-carboxylates generally abolished GABAB PAM activity [3], the target compound's thiophene-2-carboxamide group represents a distinct chemotype not directly tested in that series. Researchers investigating novel GABAB allosteric ligands should evaluate this compound as a potential 'exception' to the inactivity trend, as its dual heterocyclic system (thiophene on both acyl and core) may restore productive receptor contacts lost in simpler amide analogs.

G6PD Counter-Screening for Metabolic Selectivity

The butanoate analog MLS000708819 exhibits weak G6PD inhibition (IC50 80 µM) [4]. The target compound should be tested in parallel G6PD assays to determine whether the bulkier thiophene-2-carboxamide substituent reduces or enhances off-target metabolic enzyme binding. This is critical for interpreting cell-based assay results and distinguishing on-target pharmacology from G6PD-mediated metabolic perturbations.

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